molecular formula C10H7N3O3 B1598196 4'-Nitro-2,2'-bipyridine-N-oxide CAS No. 84175-05-3

4'-Nitro-2,2'-bipyridine-N-oxide

Cat. No. B1598196
CAS RN: 84175-05-3
M. Wt: 217.18 g/mol
InChI Key: IEUGYFUVBQOHIZ-UHFFFAOYSA-N
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Description



  • 4’-Nitro-2,2’-bipyridine-N-oxide is an organic compound with the chemical formula C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub> .

  • It belongs to the class of N-oxide derivatives of bipyridine .

  • The compound has gained attention in the scientific community due to its unique properties.





  • Synthesis Analysis



    • 4’-Nitro-2,2’-bipyridine-N-oxide can be synthesized from 2,2’-bipyridine and 4-nitro-2,2’-bipyridine .

    • The reaction typically involves oxidation of 2,2’-bipyridine using a suitable oxidizing agent.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub> .

    • The compound consists of a bipyridine core with a nitro group attached at the 4’ position.





  • Chemical Reactions Analysis



    • 4’-Nitro-2,2’-bipyridine-N-oxide can participate in various reactions, including oxidations , complexations , and coordination chemistry .





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 217.18 g/mol

    • Appearance : Solid

    • Melting Point : Varies

    • Solubility : Soluble in organic solvents

    • Luminescence : Some derivatives exhibit luminescent properties.




  • Scientific Research Applications

    Synthesis and Structural Analysis

    • Synthesis Routes : 4'-Nitro-2,2'-bipyridine-N-oxide is synthesized through Stille coupling reactions, contributing to derivatives of 2,2'-bipyridine 1-oxides and terpyridine oxides. An example is the oxidation of 2,2':6',2''-terpyridine 1-oxide to its 1,1'-dioxide form, showcasing its structural versatility (Fallahpour & Neuburger, 2001).

    • Crystal Structures : The compound’s crystal structures have been determined through X-ray analysis. This research helps in understanding the molecular arrangement and potential interactions in its crystalline form (Fallahpour & Neuburger, 2001).

    Chemical Properties and Interactions

    • Solvatochromic Indicator : 4'-Nitro-2,2'-bipyridine-N-oxide has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability of solvents. Its response in different solvents provides valuable insights into solvent interactions and chemical properties (Lagalante et al., 1996).

    • Photochemical Processes : Studies have focused on the primary photochemical processes involving 4'-Nitro-2,2'-bipyridine-N-oxide. This includes the analysis of transient species and the kinetics of photochemical intermediates, crucial for understanding its behavior under light exposure (Hata et al., 1972).

    Applications in Coordination Chemistry

    • Complex Formation : The compound is used in forming homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes have applications in various fields like catalysis, material science, and supramolecular chemistry (Fallahpour et al., 1999).

    • Electrochemical Studies : Research into the electrochemical properties of nitro-substituted bipyridines and their platinum complexes, including 4'-Nitro-2,2'-bipyridine-N-oxide, provides insights into their potential applications in electrochemistry and material science (Murray et al., 2012).

    Safety And Hazards



    • Toxicity : High toxicity via oral exposure.

    • Fire Hazard : Emits toxic fumes of nitrogen oxides when heated.

    • Proper handling and storage precautions are essential.




  • Future Directions



    • Further research on the compound’s applications, reactivity, and potential uses.

    • Exploration of its coordination chemistry and catalytic properties .




    Please note that this analysis is based on available information, and additional research may provide further insights. 🌟


    properties

    IUPAC Name

    4-nitro-2-(1-oxidopyridin-1-ium-2-yl)pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7N3O3/c14-12-6-2-1-3-10(12)9-7-8(13(15)16)4-5-11-9/h1-7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IEUGYFUVBQOHIZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80400029
    Record name 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80400029
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4'-Nitro-2,2'-bipyridine-N-oxide

    CAS RN

    84175-05-3
    Record name 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80400029
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    4'-Nitro-2,2'-bipyridine-N-oxide

    Citations

    For This Compound
    43
    Citations
    K Heintz, W Imhof, H Görls - Monatshefte für Chemie-Chemical Monthly, 2017 - Springer
    3-(2,2′-Bipyridine-4-yl)-2-propenoic acid ethyl ester which may be used for the introduction of metal coordination sites in polyacrylates is synthesized by an improved synthetic route to …
    Number of citations: 6 link.springer.com
    VM Mukkala, JJ Kankare - Helvetica chimica acta, 1992 - Wiley Online Library
    Twenty differently substituted 2,2′,2″,2‴ ‐[(2,2′‐bipyridine‐6,6′‐diyl)bis(methylenenitrilo)]tetrakis(acetc acids) 75–94 were synthesized with the purpose of developing new …
    Number of citations: 149 onlinelibrary.wiley.com
    F Trécourt, B Gervais, O Mongin, C Le Gal… - The Journal of …, 1998 - ACS Publications
    Caerulomycins produced by Streptomyces caeruleus, and collismycins more recently isolated from Streptomyces species, are bipyridinic molecules endowed with antibiotic and …
    Number of citations: 80 pubs.acs.org
    SP Zucker, F Wossidlo, M Weber, D Lentz… - The Journal of …, 2017 - ACS Publications
    The palladium-catalyzed directed C–H halogenation of bipyridine N-oxides was investigated. Using NCS or NBS (N-chloro- or N-bromosuccinimide) and 5 mol % Pd(OAc) 2 in …
    Number of citations: 32 pubs.acs.org
    M Ramachandran, S Anandan… - New Journal of …, 2019 - pubs.rsc.org
    A bis-ruthenium(II) polypyridyl complex was connected with a p-tert-butyl calix[4]arene platform (Ru2L) through 1,2,3-triazole and used as a luminescent probe to detect selected ions. …
    Number of citations: 25 pubs.rsc.org
    Y Zheng - 2011 - etheses.dur.ac.uk
    Polymer-supported catalysis has shown high recyclability of precious metal catalysts. This project explored several synthetic routes to make a polymer-support linker to use in organic …
    Number of citations: 3 etheses.dur.ac.uk
    P Murray, L Jack, EJL McInnes, LJ Yellowlees - Dalton Transactions, 2010 - pubs.rsc.org
    In situ UV/Vis and EPR spectroelectrochemistry experiments show that the unpaired electron in [4-NO2-bpy]1− sits in an orbital which is based on the 4-NO2-py moiety and not spread …
    Number of citations: 9 pubs.rsc.org
    TQ Nguyen - 1988 - mspace.lib.umanitoba.ca
    ELlm" l, u auteur (eitul-aíre dr¡ droít du aut eur) se rêserve l-es aut, ree droíte de publication; ní La thèee nÍ de Ï-ongs extraíts de cel-le-cí Exe.^. ê do3. veRe etre nmprt neg ou autrement, …
    Number of citations: 4 mspace.lib.umanitoba.ca
    KR Schwartz, R Chitta, JN Bohnsack… - Inorganic …, 2012 - ACS Publications
    The novel terthiophene (3T) oligomer 6 and a series of cationic Ir(III) bis-cyclometalates [Ir(C ∧ N) 2 (N ∧ N)]PF 6 9–12 were prepared. The synthesis, characterization, electrochemical, …
    Number of citations: 40 pubs.acs.org
    RTF Jukes, B Bozic, P Belser, L De Cola… - Inorganic …, 2009 - ACS Publications
    Aimed at creating a true photoswitchable energy transfer system, four dinuclear complexes containing ruthenium(II) and osmium(II) metal centers bridged by spiropyran-type linkers …
    Number of citations: 51 pubs.acs.org

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